molecular formula C20H17ClF2N2O2S B10956790 [3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl](4-phenylpiperazin-1-yl)methanone

[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B10956790
M. Wt: 422.9 g/mol
InChI Key: GMJIMYLYSJGBFU-UHFFFAOYSA-N
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Description

3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core substituted with a chloro and difluoromethoxy group, and a methanone moiety linked to a phenylpiperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the chloro and difluoromethoxy substituents. The final step involves the coupling of the benzothiophene derivative with 4-phenylpiperazine under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: The chloro group in the benzothiophene core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing the activity of enzymes or receptors.

Medicine

In medicinal chemistry, 3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    [3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine: This compound shares the phenylpiperazine moiety but has a different core structure.

    [3-(4-Phenylpiperazin-1-yl)propyl]pyridazin-3(2H)-one: Another compound with a phenylpiperazine group, but with a pyridazinone core.

Uniqueness

The uniqueness of 3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone lies in its combination of a benzothiophene core with chloro and difluoromethoxy substituents, coupled with a phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17ClF2N2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H17ClF2N2O2S/c21-17-15-7-6-14(27-20(22)23)12-16(15)28-18(17)19(26)25-10-8-24(9-11-25)13-4-2-1-3-5-13/h1-7,12,20H,8-11H2

InChI Key

GMJIMYLYSJGBFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC(F)F)Cl

Origin of Product

United States

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